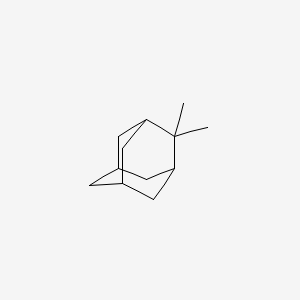
2,2-Dimethyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyladamantane is a useful research compound. Its molecular formula is C12H20 and its molecular weight is 164.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Synthesis of Pharmaceuticals
2,2-Dimethyladamantane serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of memantine hydrochloride, a medication for Alzheimer's disease. The synthesis involves a two-step process where this compound is reacted with formamide and nitric acid to yield intermediates that are further processed to produce memantine with high yields and purity .
Therapeutic Applications
Research indicates that derivatives of adamantane compounds, including this compound, exhibit potential in treating neurodegenerative diseases such as Parkinson's disease and viral infections. These compounds are structurally similar to existing medications and may offer enhanced therapeutic profiles due to their unique chemical properties .
Material Science
Thermodynamic Properties
The thermodynamic stability of this compound has been studied extensively. It exhibits significant strain energy characteristics that influence its behavior in various chemical reactions. Understanding these properties is crucial for its application in material science, particularly in the development of polymers and other materials where stability under stress is essential .
Nanotechnology
In nanotechnology, this compound has been investigated for its potential use in creating nanostructured materials. Its rigid structure can enhance the mechanical properties of composites when incorporated into polymer matrices. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Geological Research
Oil Maturity Assessment
Diamondoids, including this compound, are valuable biomarkers in petroleum geology. They are used to evaluate the thermal maturity of crude oil and assess the migration patterns of hydrocarbons within geological formations. The presence and concentration of diamondoid compounds correlate with the maturity level of oil reservoirs, providing insights into the geological history and potential productivity of oil fields .
Analytical Techniques
Advanced analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to detect and quantify diamondoids like this compound in crude oil samples. These methods enhance the sensitivity and specificity of analyses, allowing for more accurate assessments of oil quality and maturity .
- Synthesis Improvement for Memantine Hydrochloride
- Thermal Maturity Evaluation
- Nanostructured Materials Development
Propriétés
Numéro CAS |
19740-34-2 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
2,2-dimethyladamantane |
InChI |
InChI=1S/C12H20/c1-12(2)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 |
Clé InChI |
KOLCSQBNCFAWAM-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3CC(C2)CC1C3)C |
SMILES canonique |
CC1(C2CC3CC(C2)CC1C3)C |
Key on ui other cas no. |
19740-34-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















